molecular formula C26H20N2O3 B11942678 2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol CAS No. 1308915-19-6

2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol

Cat. No.: B11942678
CAS No.: 1308915-19-6
M. Wt: 408.4 g/mol
InChI Key: FOJOYCANBIIZSA-UHFFFAOYSA-N
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Description

This compound is a symmetric Schiff base featuring two phenolic hydroxyl groups, an imine (-C=N-) linkage, and a central phenoxy bridge. Its structure enables it to act as a polydentate ligand, coordinating metal ions through the imine nitrogen and phenolic oxygen atoms. Such Schiff bases are widely studied for their applications in coordination chemistry, photodynamic therapy (PDT), and antimicrobial activity due to their structural versatility and electronic properties .

Properties

CAS No.

1308915-19-6

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

2-[[4-[4-[(2-hydroxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]phenol

InChI

InChI=1S/C26H20N2O3/c29-25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)31-24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30/h1-18,29-30H

InChI Key

FOJOYCANBIIZSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=CC=C4O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol typically involves the condensation reaction between 4,4’-diaminodiphenyl ether and o-vanillin in methanol. The reaction mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate. This precipitate is then filtered and washed with methanol to obtain the pure imine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Applications

Coordination Chemistry
The compound serves as a ligand in coordination chemistry, where it can form stable complexes with metal ions. These metal complexes have potential catalytic properties that can be utilized in various chemical reactions. The imine group in the compound facilitates coordination with metals, enhancing reaction rates and selectivity in catalysis.

Synthesis Intermediates
2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol can act as an intermediate in the synthesis of other organic compounds. Its ability to undergo further reactions makes it valuable in developing new materials and chemicals .

Biological Applications

Antioxidant Properties
The presence of the phenolic group endows the compound with antioxidant capabilities. It can scavenge free radicals, thereby preventing oxidative stress and cellular damage. This property is particularly relevant in studies focused on aging and chronic diseases linked to oxidative damage .

Therapeutic Potential
Research has indicated that this compound may possess anti-inflammatory and antimicrobial activities. Studies have explored its effects on various biological targets, suggesting potential therapeutic applications in treating inflammatory diseases and infections .

Anticancer Activity
Emerging studies have shown that Schiff bases similar to this compound exhibit significant anticancer properties by disrupting microtubule dynamics and inhibiting tubulin polymerization. This mechanism suggests that this compound could be investigated further for its potential use in cancer therapies .

Industrial Applications

Material Science
In the industrial sector, the compound is being explored for its role in developing advanced materials such as polymers and resins. Its ability to form stable imine bonds contributes to the durability and performance of these materials.

Chemical Synthesis
The compound's reactivity allows it to be used as a building block in chemical synthesis, facilitating the creation of complex organic molecules for various applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol involves its interaction with various molecular targets. The compound’s imine groups can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s phenolic hydroxyl groups and phenoxy bridge distinguish it from analogs. Key comparisons include:

  • 4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1): Contains a bromo substituent (electron-withdrawing) and a hydroxyethyl group, enhancing solubility and metal-binding capacity. Bromine increases antimicrobial activity by modulating electron density .
  • 2-[(E)-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imino}methyl]phenol: Incorporates a triazole ring, which improves biological activity by introducing additional hydrogen-bonding sites .
  • 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Methoxy groups (electron-donating) reduce acidity of phenolic -OH, altering metal-chelation behavior compared to the target compound’s hydroxyl groups .

Table 1: Structural Comparison

Compound Key Substituents Electron Effects Biological Implications
Target Compound Phenolic -OH, phenoxy bridge Electron-donating Enhanced metal chelation
HL1 (4-Bromo derivative) Br, hydroxyethyl Electron-withdrawing (Br) Higher antimicrobial activity
Triazole-containing Schiff base Triazole ring Mixed (aromatic + polar) Improved antifungal activity
Methoxy derivative Methoxy groups Electron-donating Reduced solubility in water
Antimicrobial Performance
  • Target Compound: Phenolic -OH groups likely contribute to moderate antimicrobial activity via membrane disruption. No direct MIC data is available, but structurally similar compounds (e.g., SB4, SB5 in ) with dual phenolic groups show MICs of 50–200 µg/mL against Gram-negative bacteria .
  • Bromo-Substituted HL1 : Exhibits enhanced activity (MIC ~50 µg/mL) due to bromine’s electron-withdrawing effect, which increases lipophilicity and cell penetration .
  • Azobenzene Derivatives (ASBn, ASBm) : Nitro groups further reduce MICs to <50 µg/mL, validating the role of electron-withdrawing groups .

Contradiction : While electron-withdrawing groups generally enhance activity, the target compound’s electron-donating -OH groups may still show efficacy due to chelation-driven mechanisms .

Physical and Electronic Properties

  • Thermodynamic Stability: The target compound’s conjugated phenoxy-imine system likely increases stability compared to non-bridged Schiff bases (e.g., SB8 in ), as seen in AM1/B3LYP calculations for similar compounds .
  • Solubility: Phenolic -OH groups improve water solubility relative to methoxy or bromo derivatives, which are more lipophilic .

Biological Activity

The compound 2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol , also known as a Schiff base, is a member of a class of compounds characterized by the presence of an imine group (C=N). Schiff bases have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by case studies and research findings.

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 282.3370 g/mol
  • IUPAC Name : this compound
  • InChIKey : RURPJGZXBHYNEM-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated that Schiff bases exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625
Enterococcus faecalis62.5
Escherichia coli31.25

These results indicate that the compound possesses bactericidal activity, inhibiting protein synthesis and affecting nucleic acid production pathways, which are critical for bacterial growth and survival .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida species. The MIC values for antifungal activity are reported as follows:

Fungal StrainMIC (μg/mL)
Candida albicans50
Candida glabrata100

The compound's mechanism of action appears to involve the disruption of biofilm formation, which is crucial for the pathogenicity of Candida species .

Case Studies

  • Study on Antibiofilm Activity :
    A study evaluated the antibiofilm activity of various Schiff bases, including our compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced biofilm formation at concentrations as low as 62.216 μg/mL, outperforming traditional antibiotics like ciprofloxacin .
  • In Vivo Studies :
    In vivo studies conducted on mice infected with S. aureus showed that administration of the compound led to a significant reduction in bacterial load in tissues compared to untreated controls. Histopathological analysis revealed less tissue damage and inflammation in treated groups, suggesting a protective effect against bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of Schiff bases is often influenced by their structural features. In the case of this compound:

  • Hydroxyl Group : The presence of the hydroxyl group (-OH) enhances solubility and may contribute to increased interaction with biological targets.
  • Imine Functionality : The imine bond is crucial for binding interactions with microbial enzymes.
  • Aromatic Rings : These structures facilitate π-π stacking interactions with nucleic acids or proteins, enhancing antimicrobial efficacy.

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